molecular formula C11H15NO3S B13136991 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Katalognummer: B13136991
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: YKJLCLAPNFSBOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a chemical compound with a unique structure that includes a benzopyran ring system

Vorbereitungsmethoden

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide typically involves several steps. One common method includes the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with sulfonamide under specific conditions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be compared with other similar compounds, such as:

    2,2-Dimethylchroman: This compound has a similar benzopyran ring system but lacks the sulfonamide group.

    Flavanones: These compounds also contain a benzopyran ring but have different substituents and biological activities.

    Dihydrocoumarin: Another compound with a benzopyran ring, used in different applications. The uniqueness of this compound lies in its specific structure and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15NO3S

Molekulargewicht

241.31 g/mol

IUPAC-Name

2,2-dimethyl-3,4-dihydrochromene-4-sulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2)7-10(16(12,13)14)8-5-3-4-6-9(8)15-11/h3-6,10H,7H2,1-2H3,(H2,12,13,14)

InChI-Schlüssel

YKJLCLAPNFSBOS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C2=CC=CC=C2O1)S(=O)(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.